4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole
Overview
Description
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole is a type of pyridine . Its formula is C10H12N2O and it has an average mass of 176.219 .
Molecular Structure Analysis
The molecular structure of 4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole can be represented by the SMILES string: O1CC(N=C1C=2C=CC=NC2)©C . This indicates that the molecule contains a pyridine ring attached to an oxazole ring, both of which are five-membered rings. The oxazole ring is further substituted with two methyl groups .Scientific Research Applications
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4-Hydroxy-2-quinolones
- Field : Pharmaceutical and Biological Research
- Application : 4-Hydroxy-2-quinolones and their synthetic analogous are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
- Method : The synthesis of related four-membered to seven-membered heterocycles involves the addition of chloroacetaldehyde to 4-hydroxy-2 (1 H )-quinolinone derivatives in the presence of aqueous potassium carbonate .
- Results : The resulting 3′-hydroxy-furo [3,2- c ]quinolin-4 (5 H )-ones show unique biological activities .
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1,3,4-Thiadiazoles, 5-Arylazothiazoles and Pyrimido [4,5- d ] [1,2,4]triazolo [4,3- a ]pyrimidines
- Field : Antimicrobial Research
- Application : These compounds were synthesized for their potential antimicrobial activity .
- Method : The synthesis involved the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
properties
IUPAC Name |
4,4-dimethyl-2-pyridin-3-yl-5H-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-10(2)7-13-9(12-10)8-4-3-5-11-6-8/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYABHURTMBEOGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CN=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371148 | |
Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dihydro-4,4-dimethyl-2-(3-pyridyl)oxazole | |
CAS RN |
68981-86-2 | |
Record name | 3-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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